molecular formula C11H15N3 B1412769 (6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene CAS No. 2059912-18-2

(6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene

Cat. No.: B1412769
CAS No.: 2059912-18-2
M. Wt: 189.26 g/mol
InChI Key: XHLZWHZPUMPINL-JTQLQIEISA-N
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Description

(6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene is a nitrogen-containing tricyclic compound with a complex fused-ring system. Its molecular formula is C₁₁H₁₅N₃, and it has a molecular weight of 189.26 g/mol (CAS: 2059909-65-6) . The stereochemistry at the 6th position (S-configuration) distinguishes it from its enantiomer, (6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene, which shares the same molecular formula but differs in spatial arrangement .

Properties

IUPAC Name

(6S)-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-3-9-7-12-8-10-4-2-6-14(10)11(9)13-5-1/h1,3,5,10,12H,2,4,6-8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLZWHZPUMPINL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC3=C(N2C1)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNCC3=C(N2C1)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

Synthesizing complex heterocycles like (6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene typically involves several key steps:

  • Formation of the Core Heterocycle:

    • This often involves condensation reactions between appropriate precursors to form the triazatricyclic core. For example, combining amines with aldehydes or ketones under acidic conditions can lead to the formation of heterocyclic rings.
  • Ring Closure Reactions:

    • Intramolecular cyclization reactions are crucial for forming the tricyclic structure. These can be facilitated by catalysts such as palladium or copper.
  • Stereoselective Transformations:

    • Achieving the desired (6S) stereochemistry may require asymmetric synthesis techniques, such as using chiral catalysts or auxiliaries.

Analytical Techniques for Verification

Verification of the structure and purity of (6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene can be achieved through various analytical techniques:

Data Tables

Table 1: Physical and Chemical Properties of (6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene

Property Value
Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
Stereochemistry (6S)

Table 2: Analytical Techniques for Verification

Technique Purpose
NMR Spectroscopy Structure and Stereochemistry Confirmation
Mass Spectrometry Molecular Weight Verification
HPLC Purity Assessment

Scientific Research Applications

Pharmacological Potential

The compound has shown promise in various pharmacological studies:

  • Anticancer Activity : Research indicates that derivatives of triazatricyclo compounds exhibit cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated that modifications to the triazatricyclo structure can enhance its activity against breast and lung cancer cells, making it a candidate for further development in oncology therapies .
  • Neuroprotective Effects : Some studies have suggested that triazatricyclo compounds can protect neuronal cells from oxidative stress and apoptosis. This property could position them as potential treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Antimicrobial Properties : Preliminary investigations have indicated that certain derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Synthetic Methodologies

The synthesis of (6S)-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene has been explored through various methodologies:

  • Multi-step Synthesis : A common approach involves a series of reactions starting from readily available precursors. The synthesis typically includes cyclization reactions and functional group modifications to create the desired tricyclic structure .
  • Green Chemistry Approaches : Recent trends emphasize the use of environmentally friendly solvents and reagents in synthesizing these compounds to reduce the ecological footprint of pharmaceutical manufacturing .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of triazatricyclo derivatives for their anticancer properties. The results showed that specific modifications significantly increased cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. This study highlights the potential of these compounds as lead structures for developing new anticancer agents .

Case Study 2: Neuroprotection

In a research article focused on neuroprotection, a derivative of (6S)-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene was tested for its ability to inhibit apoptosis in neuronal cells exposed to oxidative stressors. The findings revealed a significant reduction in cell death compared to controls, suggesting its potential application in treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of (6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Stereochemical Variants

The (6R)-enantiomer of the compound is structurally identical except for the configuration at the 6th position. While both enantiomers share the same molecular weight and formula, their biological activities may differ significantly due to stereospecific interactions with biological targets. For example, hydroxylated derivatives like (4R,6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol (C₁₁H₁₅N₃O, MW: 205.26) demonstrate how minor functional group additions alter physicochemical properties .

Table 1: Comparison of Enantiomers and Derivatives

Compound Name Molecular Formula Molecular Weight CAS Number Key Feature
(6S)-2,8,14-Triazatricyclo[...]tetradeca-triene C₁₁H₁₅N₃ 189.26 2059909-65-6 S-configuration at C6
(6R)-2,8,14-Triazatricyclo[...]tetradeca-triene C₁₁H₁₅N₃ 189.26 Not available R-configuration at C6
(4R,6S)-[...]-trien-4-ol C₁₁H₁₅N₃O 205.26 2165585-12-4 Hydroxyl group at C4

Heterocyclic Tricyclic Analogues

a. Triazolam (12-chloro-9-(2-chlorophenyl)-3-methyl-2,4,5,8-tetraazatricyclo[8.4.0.02,6]tetradeca-1(10),3,5,8,11,13-hexaene)
  • Molecular Formula : C₁₇H₁₂Cl₂N₄
  • Molecular Weight : 325.55 g/mol
  • Key Features: Contains two chlorine atoms and a benzodiazepine-like structure. Unlike the target compound, Triazolam is a clinically used sedative-hypnotic, highlighting how nitrogen positioning and substituents dictate pharmacological activity .
b. 4-(4-Methylphenyl)-13-(4-propylpiperazin-1-yl)-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,5,10,12-pentaene
  • Molecular Formula: Not explicitly stated (estimated C₂₃H₂₈N₆)
  • The additional nitrogen atoms in the pentazatricyclo framework suggest applications in medicinal chemistry .

Table 2: Heterocyclic Tricyclic Compounds Comparison

Compound Name Nitrogen Atoms Key Substituents Potential Applications
(6S)-2,8,14-Triazatricyclo[...]tetradeca-triene 3 None Specialty chemical synthesis
Triazolam 4 Chlorine, methyl, chlorophenyl Sedative-hypnotic drug
Pentazatricyclo derivative 5 Propylpiperazine, methylphenyl Neuropharmacology (speculative)

Structural Analogues in Natural Products

Compounds like 24,25-dinoroleana-1,3,5(10),12-tetraene and 24,25-dinorlupa-1,3,5(10)-triene (tetracyclic triterpenoids) share fused-ring systems but lack nitrogen atoms. These are abundant in geological samples and exhibit aromatization pathways distinct from synthetic triazatricyclo compounds .

Biological Activity

(6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene is a complex nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial , anticancer , and enzyme inhibitory properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H17N3C_{11}H_{17}N_3, with a molecular weight of 191.27 g/mol. Its unique tricyclic structure incorporates nitrogen atoms that contribute to its biological reactivity.

PropertyValue
CAS Number1702202-37-6
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Antimicrobial Activity

Research indicates that (6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene exhibits significant antimicrobial properties. Similar compounds have shown effectiveness against various pathogens.

  • Case Study : A study evaluated the antimicrobial activity of triazatricyclo derivatives against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) below 50 µg/mL for several derivatives .
  • Mechanism : The mechanism of action may involve disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Potential

The anticancer activity of this compound has been a focus of recent studies:

  • Mechanism : It is believed to induce apoptosis in cancer cells through activation of specific signaling pathways .
  • Research Findings : In vitro studies demonstrated cytotoxic effects against various cancer cell lines such as Caco-2 and A549 cells, with IC50 values ranging from 10 to 30 µM .

Cholinesterase Inhibition

The compound's structural similarities to known cholinesterase inhibitors suggest potential applications in treating neurodegenerative diseases:

  • Cholinergic Activity : Some studies have reported selective inhibition of acetylcholinesterase (AChE), which could enhance cholinergic neurotransmission .
  • IC50 Values : The IC50 values for cholinesterase inhibition vary significantly among different derivatives, indicating a structure-activity relationship (SAR) that influences biological efficacy.

Structure-Activity Relationship (SAR)

The biological activity of (6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene can be influenced by structural modifications:

  • Methyl Substituents : The presence of methyl groups enhances lipophilicity and may improve membrane permeability.
  • Nitrogen Atoms : Incorporation of nitrogen atoms into the cyclic structure is crucial for biological interactions with target molecules.

Antimicrobial Efficacy

  • A study on triazatricyclo derivatives showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MICs below 50 µg/mL .
  • Another investigation reported that certain derivatives exhibited high activity against drug-resistant strains of Candida .

Anticancer Activity

  • Research demonstrated that compounds related to (6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene inhibited proliferation in cancer cell lines such as MCF7 and HepG2 with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
  • Further studies indicated the compound's potential to activate apoptotic pathways in cancer cells .

Cholinesterase Inhibition

  • Studies highlighted the potential of triazatricyclo derivatives as selective AChE inhibitors, suggesting their use in Alzheimer's disease treatment .
  • Comparative analysis revealed varying IC50 values among different derivatives, emphasizing the importance of structural modifications for enhanced activity .

Q & A

Q. Advanced

  • Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer sultams during cyclization to enforce stereocontrol.
  • Catalytic Asymmetric Induction : Employ Ru(II)- or Ir(I)-based catalysts for hydrogenation of intermediate enamines .
  • Crystallization : Isolate diastereomeric salts (e.g., with tartaric acid) to achieve >99% ee, as reported for crystalline derivatives in patent literature .

Which databases provide authoritative structural and toxicological data for tricyclic aza compounds?

Q. Basic

  • PubChem : Access SMILES (e.g., C1C2=CN=CN2C3=CC=CC4=C3N1C=N4) and DSSTox IDs (e.g., DTXSID00663432) for analogs .
  • NIST WebBook : Validate spectral data against certified reference standards .
  • EPA CompTox Dashboard : Assess environmental toxicity profiles using QSAR models .

How can computational methods predict reactivity and stability under varying pH conditions?

Q. Advanced

  • pKa Prediction : Use MarvinSketch or SPARC to estimate protonation states of nitrogen atoms in the triaza rings.
  • Reactivity Mapping : Apply Fukui indices (via DFT) to identify nucleophilic/electrophilic sites. For example, the 2-position in tetrazatetracyclo compounds shows high electrophilicity .
  • Degradation Studies : Simulate hydrolytic pathways using DFT-MD hybrid workflows to predict stability in aqueous media.

What methodological frameworks integrate qualitative and quantitative data in reaction mechanism studies?

Q. Advanced

  • Kinetic Profiling : Monitor reaction progress via in-situ FTIR or HPLC to derive rate constants.
  • Isotopic Labeling : Use 15N or 13C tracers to validate intermediates (e.g., in Asinger rearrangements) .
  • Mixed-Methods Design : Combine kinetic data with qualitative observations (e.g., color changes, gas evolution) to triangulate mechanisms, as advocated in social science research methodologies .

How do steric and electronic factors influence the regioselectivity of substitutions in this compound?

Q. Advanced

  • Steric Maps : Generate van der Waals surface models (e.g., using PyMOL) to identify hindered sites.
  • Hammett Analysis : Correlate substituent σ values with reaction rates to quantify electronic effects. For example, electron-withdrawing groups at the 8-position enhance electrophilic substitution at the 14-position .
  • Competitive Experiments : Compare yields of competing pathways (e.g., alkylation vs. acylation) under identical conditions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
Reactant of Route 2
(6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene

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